molecular formula C5H12ClNO2S B2501763 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride CAS No. 1955548-22-7

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride

Cat. No.: B2501763
CAS No.: 1955548-22-7
M. Wt: 185.67
InChI Key: DCQZFUGQNKLZMX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride (CAS: 1955548-22-7) is an organic compound with the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol . Its IUPAC name is 2-(2-methylsulfanylethylamino)acetic acid hydrochloride. The structure comprises a methylsulfanyl (CH₃S-) group attached to an ethylamine backbone, which is further linked to a glycine (acetic acid) moiety. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name

2-(2-methylsulfanylethylamino)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQZFUGQNKLZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCNCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroacetic acid in the presence of a suitable base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high yield.

Chemical Reactions Analysis

Oxidation Reactions

The methylsulfanyl (-S-CH₃) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent Conditions Product
Hydrogen peroxide (H₂O₂)Mild acidic, 25°C, 4–6 hrsSulfoxide derivative (S=O)
mCPBAAnhydrous CH₂Cl₂, 0°C, 1 hrSulfone derivative (O=S=O)

Oxidation pathways are critical for modifying the compound’s electronic properties and solubility.

Nucleophilic Substitution

The amino group participates in alkylation or acylation reactions:

Reagent Conditions Product
Chloroacetic acidNaOH (aq), RT, 24 hrsSubstituted glycine derivatives
4-(Chloromethyl)thiazole-2-carboxylic acidDMF, NaHCO₃, 50°CThiazole-functionalized analogs

These reactions enable the introduction of heterocyclic or acidic moieties for enhanced bioactivity.

Acid-Base Interactions

The hydrochloride salt dissociates in aqueous solutions, with the free base acting as a zwitterion:

C5H11NO2SHClC5H11NO2S++Cl\text{C}_5\text{H}_{11}\text{NO}_2\text{S} \cdot \text{HCl} \rightleftharpoons \text{C}_5\text{H}_{11}\text{NO}_2\text{S}^+ + \text{Cl}^-

This property facilitates solubility in polar solvents and modulates reactivity in proton-dependent reactions .

Coordination Chemistry

The compound acts as a ligand for metal ions via its amino and carboxylate groups:

Metal Ion Coordination Site Application
Cu²⁺Amino and carboxylate oxygenCatalysis in oxidation reactions
Zn²⁺Carboxylate oxygenStructural stabilization in enzymes

Comparative Reactivity

Functional Group Reactivity Example Reaction
Methylsulfanyl (-S-CH₃)Oxidation > Nucleophilic substitutionH₂O₂ → Sulfoxide
Amino (-NH-)Alkylation > AcylationChloroacetic acid → Substituted glycine
Carboxylic acid (-COOH)Esterification > Salt formationEthanol/H⁺ → Ethyl ester

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-MEAA hydrochloride serves as a fundamental building block in organic synthesis for creating more complex molecules. Its functional groups allow for diverse chemical reactions, including oxidation, reduction, and substitution, which are pivotal in synthetic organic chemistry .

Biology

  • Biochemical Pathways : The compound is under investigation for its potential role in various biochemical pathways. Its structure suggests that it may act as a probe for studying enzyme mechanisms and interactions within biological systems .

Medicine

  • Therapeutic Potential : There is ongoing exploration into the therapeutic properties of 2-MEAA hydrochloride. It is being studied as a precursor for drug development, particularly in formulating new pharmaceuticals targeting specific diseases . The compound's unique methylsulfanyl modification may impart distinct biochemical properties that could enhance its efficacy as a drug candidate.

Industry

  • Specialty Chemicals Production : In industrial applications, 2-MEAA hydrochloride is utilized in the production of specialty chemicals and intermediates essential for various manufacturing processes . Its versatility makes it valuable in synthesizing compounds used across different sectors.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 2-MEAA hydrochloride:

  • Antimicrobial Activity : Research indicates that derivatives of compounds similar to 2-MEAA hydrochloride exhibit significant antimicrobial properties against various pathogens, suggesting that modifications to this compound could lead to effective antimicrobial agents .
  • In Silico Studies : Computational studies have been conducted to evaluate the interactions of 2-MEAA hydrochloride with biological targets. These studies aim to predict its behavior in biological systems and assess its potential therapeutic effects .

Summary Table of Applications

Application Area Description
ChemistryBuilding block for organic synthesis; versatile chemical reactions.
BiologyInvestigated for roles in biochemical pathways; enzyme mechanism studies.
MedicinePotential therapeutic agent; precursor for drug development.
IndustryProduction of specialty chemicals; intermediates for manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Biochemical Interactions: Carboxamide derivatives () with similar amino acid backbones exhibit binding to Bovine Serum Albumin (BSA), suggesting the target compound may also interact with serum proteins, influencing pharmacokinetics .
  • Toxicological Data: Limited for the target compound, whereas analogs like 2-[(2-aminoethyl)disulfanyl]ethan-1-amine (CAS 51-85-4) highlight the need for thorough toxicity profiling .
  • Computational Modeling : Tools like Amsterdam Density Functional (ADF) () could predict electronic properties or reactivity, aiding in optimization for specific applications .

Biological Activity

2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride, also known as a derivative of amino acids with a methylthio group, has garnered interest due to its potential biological activities. This compound is structurally related to various amino acids and has been studied for its antimicrobial, analgesic, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₅H₁₃ClN₂O₂S
  • Molecular Weight : 198.69 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of amino acids, including those with methylthio substitutions, exhibit notable antimicrobial properties. The compound was evaluated against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) were determined to assess the antibacterial efficacy.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus ATCC 292134.66 - 35.8
Enterococcus faecalis ATCC 292120.070 - 8.95
Mycobacterium tuberculosis H37Ra16 - 64

These results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive bacteria and mycobacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Analgesic Activity

In studies focusing on analgesic properties, the compound's structural similarity to established non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may inhibit cyclooxygenase enzymes (COX-1 and COX-2). However, preliminary findings indicate that it may act differently compared to traditional NSAIDs, potentially offering a unique mechanism of pain relief without the common side effects associated with COX inhibition .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound demonstrated cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colon cancer), with IC50 values indicating significant cell viability reduction.

Cell Line IC50 (µM)
MDA-MB-23121.6
Caco-231.9

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Mechanism : The presence of the methylthio group enhances lipophilicity, potentially facilitating membrane penetration and disrupting bacterial cell integrity.
  • Analgesic Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or altering pain signaling pathways without direct COX inhibition.
  • Cytotoxic Effects : The anticancer activity may involve the induction of oxidative stress or modulation of apoptotic pathways, leading to increased cancer cell death.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • A study examining thieno[3,2-d]pyrimidine derivatives showed significant antimicrobial activity against resistant strains . Similar structures may provide insight into optimizing derivatives like this compound for enhanced efficacy.
  • Research on other amino acid derivatives has demonstrated their ability to inhibit phosphodiesterases and exhibit neurotropic effects, suggesting a broader range of biological activities that could be explored further .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate and nucleophiles such as thiol-containing amines. Reaction optimization (e.g., solvent polarity, temperature) is critical: polar aprotic solvents (DMF, DMSO) at 60–80°C improve cyclization efficiency . Post-synthesis, purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted thiols and byproducts. Yield and purity are validated by ¹H/¹³C NMR (D2O solvent) and mass spectrometry (ESI+ mode) .

Q. How is the structural integrity of this compound confirmed in solution and solid states?

  • Methodological Answer :

  • Solution State : NMR spectroscopy identifies key groups: the methylsulfanyl (-SCH₃) proton resonates at δ 2.1–2.3 ppm (singlet), while the ethylamino group shows splitting patterns at δ 3.2–3.5 ppm (triplet). FT-IR confirms the carboxylic acid (O-H stretch at 2500–3000 cm⁻¹) and amine (N-H bend at 1600 cm⁻¹) .
  • Solid State : X-ray crystallography resolves the hydrochloride salt’s ionic interactions. The methylsulfanyl group adopts a gauche conformation relative to the ethylamino chain, minimizing steric hindrance .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The hydrochloride salt enhances water solubility (>50 mg/mL at pH 3–5). Stability studies (25–40°C, pH 1–9) show degradation above pH 7 due to hydrolysis of the thioether bond (t₁/₂ = 12 h at pH 9). For long-term storage, lyophilize and store at -20°C in argon atmosphere to prevent oxidation of the methylsulfanyl group .

Advanced Research Questions

Q. How do electronic properties of the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The methylsulfanyl group acts as a weak electron donor via hyperconjugation, stabilizing transition states in SN2 reactions. Computational studies using Amsterdam Density Functional (ADF) software reveal a charge distribution of -0.32 e⁻ on the sulfur atom, enhancing nucleophilic attack at the β-carbon. Experimental validation via kinetic isotope effects (KIE > 1.2) confirms rate-limiting bond formation .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or protein binding . To address this:

  • Use LC-MS/MS to quantify intact compound and metabolites in plasma.
  • Perform microsomal stability assays (human/rat liver microsomes) to identify oxidation hotspots (e.g., sulfur atom).
  • Modify the ethylamino chain with deuterium or fluorination to block metabolic pathways .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to cysteine-rich enzymes (e.g., proteases). The methylsulfanyl group forms van der Waals contacts with hydrophobic pockets.
  • Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) in explicit solvent. Analyze hydrogen bonding (e.g., between the acetic acid moiety and catalytic lysine residues) .

Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

  • Methodological Answer :

  • Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) resolves enantiomers.
  • Powder X-ray Diffraction (PXRD) distinguishes polymorphs: the hydrochloride salt exhibits a monoclinic crystal system (P2₁/c space group) with distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° .

Methodological Considerations

  • Contradiction Management : Conflicting spectral data (e.g., NMR shifts) may arise from solvent effects or salt forms. Always report solvent, temperature, and counterion in metadata .
  • Advanced Synthesis : For scale-up, replace batch reactors with continuous-flow systems to enhance reproducibility and reduce byproduct formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.